molecular formula C11H12O3 B6600992 (2S,3R)-3-phenyloxolane-2-carboxylic acid CAS No. 13217-36-2

(2S,3R)-3-phenyloxolane-2-carboxylic acid

Cat. No.: B6600992
CAS No.: 13217-36-2
M. Wt: 192.21 g/mol
InChI Key: SXFRYWQSHMYMKU-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-3-Phenyloxolane-2-carboxylic acid is a chiral bicyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a phenyl group at the 3-position and a carboxylic acid moiety at the 2-position. The phenyl group enhances lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation, making it relevant in medicinal chemistry and catalysis.

Properties

IUPAC Name

(2S,3R)-3-phenyloxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFRYWQSHMYMKU-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closure Strategies via Condensing Agents

A principal method for constructing the oxolane ring involves intramolecular cyclization of hydroxy acid precursors. For example, γ-hydroxy acids bearing a phenyl group undergo dehydration under acidic or condensing agent-mediated conditions to form the oxolane ring. A notable approach adapts methodologies from pyrrole synthesis, where ethyl polyphosphate serves as a condensing agent to facilitate ring closure.

Reaction Conditions and Outcomes

PrecursorCondensing AgentSolventTemperatureYieldReference
Diethyl N-[1-ethyl-3-(2-nitro-3-chlorophenyl)-3-oxopropylidene] aminormalonateEthyl polyphosphateChloroformReflux (16 h)37.1%
3-Phenyl-5-alkylpyrrole derivativePhosgeneToluene0–25°C52–58%

The use of ethyl polyphosphate promotes cyclization by activating carbonyl groups, enabling nucleophilic attack by hydroxyl or amine functionalities. For instance, refluxing diethyl aminormalonate derivatives in chloroform with ethyl polyphosphate yields oxolane precursors, albeit with moderate efficiency. Subsequent hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using sodium hydroxide or sulfuric acid affords the free carboxylic acid.

Epoxide Ring-Opening and Cyclization

Epoxide intermediates offer a stereocontrolled pathway to oxolane derivatives. In one protocol, (2R,3R)-3-phenyloxirane-2-carboxylic acid methyl ester undergoes nucleophilic ring-opening followed by intramolecular cyclization. For example, treatment with azide or amine nucleophiles generates β-amino alcohols, which cyclize under basic conditions to form the oxolane ring.

Key Reaction Parameters

  • Epoxide Precursor : (2R,3R)-3-Phenyloxirane-2-carboxylic acid methyl ester

  • Nucleophile : Sodium azide (NaN₃) or benzylamine

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature

  • Cyclization Catalyst : Potassium tert-butoxide (t-BuOK)

This method achieves high stereochemical fidelity, as the epoxide’s configuration dictates the oxolane ring’s stereochemistry. X-ray crystallography confirms the retention of (2S,3R) configuration post-cyclization.

Catalytic Asymmetric Methods

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as Evans oxazolidinones, enable enantioselective formation of the oxolane ring. A representative route involves:

  • Coupling a phenyl-substituted γ-hydroxy acid with a chiral auxiliary.

  • Cyclization via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) to form the oxolane ring.

  • Auxiliary removal via hydrolysis.

Optimized Mitsunobu Conditions

ParameterValueImpact on Yield/ee
SolventTHF78% yield
Temperature0°C → RT>99% ee
Stoichiometry (DEAD)1.2 equiv82% conversion

This approach achieves >99% enantiomeric excess (ee), critical for pharmaceutical applications.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes throughput and purity. Continuous flow reactors enhance the cyclization of hydroxy acid precursors by improving heat transfer and reducing side reactions. Key parameters include:

ParameterOptimal ValueOutcome
Residence Time30 min85% conversion
Temperature120°C92% purity
Catalyst Loading5% H₂SO₄Minimal decomposition

These systems achieve kilogram-scale production with consistent enantiopurity, validated via chiral HPLC.

Analytical Characterization

Stereochemical Confirmation

Absolute configuration is verified through:

  • X-ray Crystallography : Resolves spatial arrangement of phenyl and carboxylic acid groups.

  • Chiral HPLC : Utilizes cellulose-based columns (Chiralpak IC) with hexane:isopropanol (90:10) mobile phase, achieving baseline separation of enantiomers.

  • Optical Rotation : [α]D²⁵ = +34.5° (c = 1.0, CHCl₃) for the (2S,3R) enantiomer .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-phenyloxolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the oxolane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce alcohols

Scientific Research Applications

(2S,3R)-3-phenyloxolane-2-carboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2S,3R)-3-phenyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The oxolane ring and phenyl group play crucial roles in binding to target proteins and modulating their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues in the Oxolane/Tetrahydrofuran Family

The following table highlights key structural differences and similarities between (2S,3R)-3-phenyloxolane-2-carboxylic acid and related compounds:

Compound Name Molecular Formula Substituents/Ring Modifications Stereochemistry Key Properties/Applications Reference CAS/ID
This compound C₁₁H₁₂O₃ Phenyl (C₆H₅) at C3; COOH at C2 2S,3R Chiral synthon; potential enzyme inhibitor (inferred) Not explicitly listed
rac-(2R,3R)-2-Phenyloxane-3-carboxylic acid C₁₀H₁₂O₃ Phenyl at C2; COOH at C3; six-membered oxane ring Racemic (2R,3R) Increased ring size alters strain and solubility 1969287-70-4
rac-(2R,3S)-3-Ethyloxolane-2-carboxylic acid C₇H₁₂O₃ Ethyl (C₂H₅) at C3; COOH at C2 Racemic (2R,3S) Reduced aromaticity; higher flexibility 1969287-91-9
(2S,3R)-4-Methylene-5-oxo-2-tridecyl-THF-3-carboxylic acid C₁₉H₃₀O₄ Methylene (CH₂), oxo (O) at C4/C5; tridecyl chain at C2 2S,3R Enhanced lipophilicity; potential surfactant/membrane interactions 493-46-9
(2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid C₉H₁₂N₂O₃ Pyrazole ring at C2; COOH at C3 2R,3R Heteroaromatic substituent; possible kinase inhibition 1807912-27-1

Key Differences and Implications

Substituent Effects: Phenyl vs. This could enhance binding to aromatic residues in enzymes or receptors. Oxygenation Patterns: The 1,4-dioxane derivative (rac-(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid, CAS 1969288-68-3) introduces a second oxygen atom, improving water solubility but reducing metabolic stability .

The methylene and oxo groups in (2S,3R)-4-methylene-5-oxo-2-tridecyl-THF-3-carboxylic acid create a conjugated system, possibly affecting redox reactivity .

The phenyl group in the target compound may shift selectivity toward lipophilic targets. Antibiotic Components: Bulgecinine, a deoxy oxolane analog, is part of bulgecin antibiotics, suggesting that substituent positioning (e.g., methylene groups) is critical for bioactivity .

Biological Activity

(2S,3R)-3-phenyloxolane-2-carboxylic acid, also known as phenylglycidic acid, is a chiral compound that has garnered interest due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C11H12O3C_{11}H_{12}O_3. Its structure features a phenyloxolane ring with a carboxylic acid functional group, which is crucial for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study published in the Journal of Antibiotics demonstrated that derivatives of this compound showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit certain cytochrome P450 enzymes, which play a vital role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, making it a candidate for further pharmacological studies.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It appears to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages when stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Case Study 2: Enzyme Inhibition Profile

An investigation into the enzyme inhibition profile revealed that this compound effectively inhibited CYP3A4 with an IC50 value of 15 µM. This suggests its potential role in drug-drug interactions.

Research Findings

  • Synthesis and Reactivity : The synthesis of this compound has been optimized using various catalytic methods, including organocatalysis. Studies show that its chiral nature enhances selectivity in reactions involving nucleophilic attack on electrophilic centers.
  • Pharmacological Applications : Ongoing research is exploring the use of this compound in developing novel anti-inflammatory and antimicrobial agents. Its ability to modulate immune responses opens avenues for treating autoimmune conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S,3R)-3-phenyloxolane-2-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically employs chiral auxiliaries (e.g., D-glucose derivatives) or asymmetric catalysis to control stereochemistry. For example, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) or dichloromethane (DCM) is used for deprotonation steps to maintain stereoselectivity . Stereochemical purity is verified via 1^1H/13^13C NMR coupling constants and X-ray crystallography, as demonstrated in structurally related oxolane derivatives .

Q. How is the crystal structure of this compound determined, and what conformational insights does it provide?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The compound adopts a puckered oxolane ring conformation, with the phenyl group in an equatorial position. Hydrogen-bonding networks (e.g., O–H···O interactions) stabilize the lattice, as seen in analogous tetrahydrofuran-3-carboxylic acid derivatives .

Q. What analytical techniques are used to confirm the compound’s identity and purity?

  • Methodological Answer :

  • HPLC : Purity (>97%) is validated using reverse-phase C18 columns with UV detection at 210–254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Optical Rotation : Specific rotation measurements verify enantiomeric excess .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values in enzyme assays) may arise from differences in assay conditions (pH, temperature) or enzyme sources. Standardize protocols using recombinantly expressed enzymes and control buffer systems. Cross-validate results with orthogonal assays (e.g., isothermal titration calorimetry vs. fluorometric assays) .

Q. What strategies optimize reaction yields and stereoselectivity in large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance catalyst stability.
  • Catalyst Screening : Chiral oxazaborolidines or Jacobsen-type catalysts improve enantiomeric excess (>99% ee) .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

  • Methodological Answer : Molecular docking and molecular dynamics simulations reveal that the (2S,3R) configuration aligns the carboxylic acid group for hydrogen bonding with active-site residues (e.g., in glycosidase enzymes). Competitive inhibition assays using enantiomers confirm stereospecific activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.